

physical and chemical properties of pentaacetyl coumaroyl sucrose

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,6,2',3',6'-O-Pentaacetyl-3-O-
trans-*p*-coumaroylsucrose

Cat. No.: B13438874

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Pentaacetyl Coumaroyl Sucrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaacetyl coumaroyl sucrose is a complex derivative of sucrose, a ubiquitous disaccharide. This molecule is characterized by the esterification of five of sucrose's hydroxyl groups with acetyl moieties and one with a coumaroyl group. The combination of the hydrophilic sucrose backbone, the hydrophobic acetyl groups, and the biologically active coumaroyl group imparts unique physicochemical properties to this compound. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of pentaacetyl coumaroyl sucrose, offering insights for its application in research and development, particularly in the fields of drug delivery, materials science, and biochemistry.

Molecular Structure and Synthesis

Pentaacetyl coumaroyl sucrose is a disaccharide derivative. The core structure is sucrose, which is composed of a glucose unit and a fructose unit linked by a glycosidic bond.^{[1][2]} Five of the available hydroxyl groups on the sucrose molecule are replaced by acetyl esters, and one is esterified with *p*-coumaric acid. The exact positions of the acetyl and coumaroyl groups can vary depending on the synthetic route, leading to different isomers with potentially distinct

properties. A specific isomer, **1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose**, has been cataloged.^[3]

The synthesis of such mixed esters can be challenging due to the multiple hydroxyl groups on the sucrose molecule with varying reactivity.^[4] Generally, the synthesis would involve a multi-step process, likely starting with the selective protection of certain hydroxyl groups, followed by esterification with the desired acyl groups (acetyl and coumaroyl), and finally deprotection. Enzymatic synthesis using lipases or feruloyl esterases in non-aqueous media is also a potential route, offering higher regioselectivity.^{[5][6]}

Caption: Generalized structure of Pentaacetyl Coumaroyl Sucrose.

Physical Properties

The physical properties of pentaacetyl coumaroyl sucrose are largely dictated by its molecular structure, particularly the degree of esterification.

Property	Description	Supporting Evidence
Appearance	Expected to be a white to off-white crystalline or powdery solid.	Sucrose and its acetylated derivatives like glucose pentaacetate are typically white crystalline solids. [7] [8]
Odor	Likely odorless, though a faint caramel-like odor may be present upon heating.	Sucrose is odorless. [7]
Solubility	<p>Due to the extensive acetylation, the molecule is expected to be hydrophobic. It is likely insoluble in water but soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[8][9] The presence of the coumaroyl group may slightly modify its solubility profile. Peracetylated sugar derivatives have shown high solubility in liquid and supercritical carbon dioxide. [10] The degree of acetylation can influence solubility, with higher degrees sometimes decreasing solubility in certain solvents.[11][12]</p>	
Melting Point	The melting point of sucrose esters generally falls between 40 °C and 60 °C. [4] However, the high degree of acetylation in pentaacetyl coumaroyl sucrose would likely result in a higher melting point, possibly	

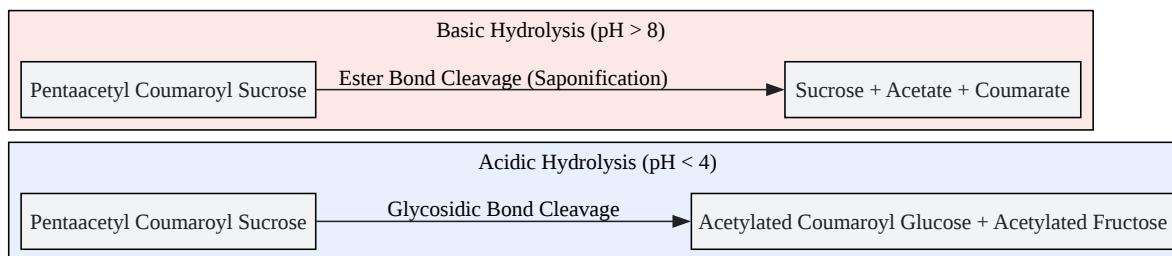
more aligned with that of sucrose octaacetate.

Thermal Stability

Sucrose esters can typically be heated to 185 °C without losing functionality.^[4] The thermal stability of acetylated mannans has been shown to increase with a higher degree of acetyl substitutions.^{[11][12]} Therefore, pentaacetyl coumaroyl sucrose is expected to exhibit good thermal stability, likely decomposing at temperatures above 220 °C.
[\[13\]](#)[\[14\]](#)

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For sucrose esters, HLB values can range from 1 to 16.^[4] Given the high degree of esterification with hydrophobic acetyl groups, pentaacetyl coumaroyl sucrose is expected to have a low HLB value, making it a potential water-in-oil emulsifier.^[4]



Chemical Properties

Stability and Hydrolysis

The stability of pentaacetyl coumaroyl sucrose is influenced by the pH of the environment. The molecule contains two types of hydrolyzable bonds: the ester linkages of the acetyl and coumaroyl groups, and the glycosidic bond between the glucose and fructose units.

- Acidic Conditions: Under acidic conditions ($\text{pH} < 4$), the glycosidic bond is preferentially hydrolyzed, breaking the molecule down into acetylated coumaroyl glucose and acetylated fructose.[4][15] This process is generally a first-order reaction.[16]
- Basic Conditions: Under basic conditions ($\text{pH} > 8$), saponification occurs, where the ester bonds are selectively hydrolyzed to yield sucrose and the salts of acetic and coumaric acids. [4][15]
- Neutral Conditions: Sucrose esters are generally stable in the pH range of 4 to 8.[4][16]

[Click to download full resolution via product page](#)

Caption: Hydrolysis pathways of Pentaacetyl Coumaroyl Sucrose.

Antioxidant Activity

The presence of the p-coumaroyl moiety suggests that pentaacetyl coumaroyl sucrose may possess antioxidant properties.[17] p-Coumaric acid and its derivatives are known to act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. The addition of a p-coumaroyl group has been shown to significantly enhance the antioxidant activity of other molecules.[17][18] The antioxidant capacity of pentaacetyl coumaroyl sucrose can be evaluated using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ferric reducing antioxidant power (FRAP).[17]

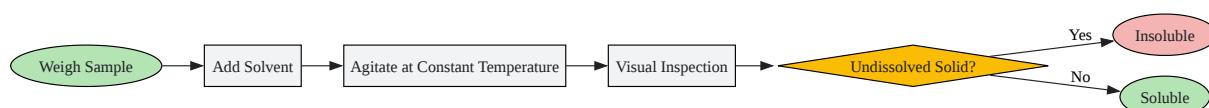
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of pentaacetyl coumaroyl sucrose.

- ^1H NMR: In the ^1H NMR spectrum, characteristic signals would be expected in several regions. Protons of the acetyl groups would appear as sharp singlets around δ 2.0-2.2 ppm. [19][20] The protons of the sucrose backbone would resonate in the δ 3.2-5.5 ppm region. [19][21] The protons of the p-coumaroyl group would be observed in the aromatic region (around δ 6.0-8.0 ppm).[22]
- ^{13}C NMR: The ^{13}C NMR spectrum would show signals for the carbonyl carbons of the acetyl and coumaroyl groups in the δ 170-180 ppm range.[20] The carbons of the sucrose core would appear between δ 50-100 ppm.[20] The aromatic carbons of the coumaroyl moiety would resonate in the δ 110-160 ppm region.

Mass Spectrometry (MS)


Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are suitable techniques. Sucrose esters are often detected as sodium adducts.[23] High-resolution mass spectrometry would provide the exact molecular formula. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing the fragmentation of the molecule, which would likely involve the loss of acetyl groups and cleavage of the glycosidic and ester bonds.[23][24]

Experimental Protocols

Determination of Solubility

- Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, chloroform, DMSO).
- Sample Preparation: Accurately weigh a small amount of pentaacetyl coumaroyl sucrose (e.g., 10 mg) into a series of vials.

- Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- Observation: Visually inspect the vials for the presence of undissolved solid.
- Quantification (Optional): For a more precise measurement, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy (if the coumaroyl group provides a sufficient chromophore).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sucrose - Wikipedia [en.wikipedia.org]
- 2. Sucrose Molecule - Chemical and Physical Properties [scienceofcooking.com]
- 3. 1,6,2',3',6'-O-Pentaacetyl- 3-O-trans-p-coumaroylsucrose CAS#: 138213-63-5 [m.chemicalbook.com]
- 4. Sucrose esters - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]

- 7. Sucrose | C12H22O11 | CID 5988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glucose Pentaacetate|604-68-2、604-69-3、3891-59-6 --Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 9. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 10. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 13. Study of thermal behaviour of sugar esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sucrose(57-50-1) 1H NMR spectrum [chemicalbook.com]
- 22. mdpi.com [mdpi.com]
- 23. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uab.edu [uab.edu]
- To cite this document: BenchChem. [physical and chemical properties of pentaacetyl coumaroyl sucrose]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13438874#physical-and-chemical-properties-of-pentaacetyl-coumaroyl-sucrose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com